molecular formula C9H8N2O B1318988 1H-indole-5-carbaldehyde oxime CAS No. 1402390-75-3

1H-indole-5-carbaldehyde oxime

Cat. No. B1318988
M. Wt: 160.17 g/mol
InChI Key: HKNZDPSSEHCJLI-IZZDOVSWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-substituted indole-3-carboxaldehyde oximes were prepared from the corresponding aldehydes by solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .


Molecular Structure Analysis

The molecular formula of 1H-indole-5-carbaldehyde oxime is C9H8N2O . The molecular weight of this compound is 160.17 g/mol.


Chemical Reactions Analysis

Indole-5-carboxaldehyde, a related compound, is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents, and in the synthesis of para-para stilbenophanes by McMurry coupling .


Physical And Chemical Properties Analysis

1H-indole-5-carbaldehyde oxime is a white to light brown crystalline solid. It has a melting point of 87-90°C and a boiling point of 339°C. This chemical is soluble in ethanol, ether, chloroform, and DMSO (dimethyl sulfoxide).

Scientific Research Applications

Preparation of Curcumin Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Indole-5-carboxaldehyde is used as a reactant in the preparation of curcumin derivatives . These derivatives have been studied for their anti-proliferative and anti-inflammatory properties .
  • Results or Outcomes: The resulting curcumin derivatives have shown potential as anti-proliferative and anti-inflammatory agents .

Synthesis of Para-Para Stilbenophanes

  • Scientific Field: Organic Chemistry
  • Summary of Application: Indole-5-carboxaldehyde is used in the synthesis of para-para stilbenophanes by McMurry coupling .
  • Results or Outcomes: The resulting para-para stilbenophanes have various applications in materials science and organic electronics .

Synthesis of Dibenzylideneacetone Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Indole-5-carboxaldehyde is used in the stereoselective synthesis of dibenzylideneacetone derivatives . These derivatives are used as β-amyloid imaging probes .
  • Results or Outcomes: The resulting dibenzylideneacetone derivatives have shown potential as β-amyloid imaging probes .

Multicomponent Reactions (MCRs)

  • Scientific Field: Organic Chemistry
  • Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
  • Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Results or Outcomes: The benefits of using MCRs in synthesis could be categorized into three categories. They are entirely subject to spontaneous synthesis, more convergent than uni- and bimolecular reactions, and can produce products with diverse functional groups .

Synthesis of Various Heterocyclic Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
  • Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Results or Outcomes: The resulting heterocyclic derivatives have various applications in medicinal and pharmaceutical chemistry .

Urease Inhibitors against Helicobacter pylori

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A series of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives was synthesized via Schiff base reaction of appropriate carbaldehyde derivatives with hydroxylamine hydrochloride. These derivatives were evaluated as urease inhibitors against Helicobacter pylori .
  • Methods of Application: The in vitro urease inhibitory activities of those derivatives were evaluated against that of Macrotyloma uniflorum urease using the modified Berthelot reaction .
  • Results or Outcomes: Out of the tested compounds, compound 8 (IC 50 = 0.0516 ± 0.0035 mM) and compound 9 (IC 50 = 0.0345 ± 0.0008 mM) were identified as the derivatives with potent urease inhibitory activity compared to thiourea (IC 50 = 0.2387 ± 0.0048 mM) .

Synthesis of Carbazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures comprising carbazole derivatives .
  • Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Results or Outcomes: The resulting carbazole derivatives have various applications in medicinal and pharmaceutical chemistry .

Synthesis of Triazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various triazole derivatives .
  • Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Results or Outcomes: The resulting triazole derivatives have various applications in medicinal and pharmaceutical chemistry .

Synthesis of Pyrazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various pyrazole derivatives .
  • Methods of Application: The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Results or Outcomes: The resulting pyrazole derivatives have various applications in medicinal and pharmaceutical chemistry .

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZDPSSEHCJLI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-5-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Heinrich, H Böttcher, R Gericke… - Journal of medicinal …, 2004 - ACS Publications
… 3-{4-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]butyl}-1H-indole-5-carbaldehyde Oxime (17). A suspension of 1 g (2.4 mmol) of 16 in 20 mL of methanol was treated with 170 …
Number of citations: 156 pubs.acs.org

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